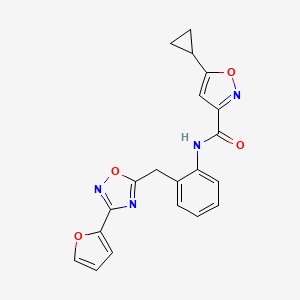
5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, an isoxazole ring, and an oxadiazole moiety, which contribute to its unique pharmacological properties. The molecular formula is C16H16N4O3 with a molecular weight of 312.32 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and isoxazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
In vitro studies indicated that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .
The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. The presence of the furan and oxadiazole groups facilitates interactions with cellular targets, leading to enhanced cytotoxicity. Molecular docking studies suggest strong binding affinities to critical receptors involved in cancer pathways.
Case Studies
- Study on MCF-7 Cells : A study evaluating the effects of similar oxadiazole derivatives on MCF-7 cells showed that these compounds significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential for further development as an anticancer agent .
Aplicaciones Científicas De Investigación
The compound has shown promise in various biological assays, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of isoxazole can inhibit cell proliferation in cancer cell lines such as SNB-19 and OVCAR-8, showcasing percent growth inhibitions ranging from 51% to 86% depending on the specific structural modifications made to the compound .
Antidiabetic Effects
In vivo studies using models like Drosophila melanogaster have indicated that certain oxadiazole derivatives can lower glucose levels significantly, suggesting potential applications in diabetes management. Compounds structurally related to 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide have shown similar effects .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer activity of various isoxazole derivatives, including those similar to this compound. The results revealed that these compounds effectively induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The most effective derivatives achieved over 80% inhibition in certain cancer cell lines .
Case Study 2: Diabetes Management
In a separate study focusing on anti-diabetic agents, researchers evaluated several oxadiazole compounds for their ability to regulate glucose levels in genetically modified Drosophila models. The findings indicated that specific modifications to the oxadiazole ring could enhance glucose-lowering effects significantly, paving the way for further exploration of these compounds in diabetes treatment .
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-20(15-11-17(27-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-28-18)16-6-3-9-26-16/h1-6,9,11-12H,7-8,10H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAIHVRRIZBLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














